molecular formula C14H19NO7S B3278118 (3Ar,5r,6r,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate CAS No. 67145-37-3

(3Ar,5r,6r,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate

Cat. No.: B3278118
CAS No.: 67145-37-3
M. Wt: 345.37 g/mol
InChI Key: HFGXRMOCEYNLGH-RKQHYHRCSA-N
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Description

The compound (3aR,5R,6R,7R,7aR)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diyl diacetate (hereafter referred to as Compound A) is a stereochemically complex molecule with the molecular formula C₁₄H₁₉NO₇S (average mass: 345.366 g/mol) and five defined stereocenters . Its structure features a pyrano-thiazole core with acetylated hydroxyl groups at positions 6 and 7, a methyl group on the thiazole ring, and an acetoxymethyl substituent at position 3.

Properties

IUPAC Name

[(3aR,5R,6R,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazol-5-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO7S/c1-6-15-11-13(21-9(4)18)12(20-8(3)17)10(5-19-7(2)16)22-14(11)23-6/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGXRMOCEYNLGH-RKQHYHRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2C(C(C(OC2S1)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2S1)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Ar,5r,6r,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate is a thiazole derivative that exhibits significant biological activity. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activities associated with this specific compound, supported by data tables and case studies.

  • Molecular Formula : C14H19NO8
  • Molecular Weight : 329.3 g/mol
  • CAS Number : 10378-06-0
  • MDL Number : MFCD28992015

The compound is characterized by the presence of an acetoxymethyl group and a tetrahydro-pyrano-thiazole structure, which contributes to its biological activities.

Antimicrobial Activity

Research indicates that thiazole derivatives possess potent antimicrobial properties. For instance, a study highlighted the effectiveness of thiazole compounds against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.95 to 3.91 μg/mL against Micrococcus luteus and Bacillus spp. .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMIC (μg/mL)Reference
Thiazole AS. aureus1.95
Thiazole BE. coli4.01
Thiazole CBacillus spp.3.91

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. A notable study found that certain thiazoles exhibited cytotoxic effects against melanoma and prostate cancer cell lines. The cytotoxicity was significantly influenced by structural modifications within the thiazole ring .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a comparative study of various thiazole derivatives:

  • Compound X showed an IC50 value of 0.6 μM against WM-164 melanoma cells.
  • Modifications to the thiazole structure resulted in decreased potency; for example, replacing the thiazolidine ring with a thiazoline led to an increase in IC50 to over 50 μM .

Anti-inflammatory Effects

Thiazoles are also recognized for their anti-inflammatory properties. Research has demonstrated that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. The presence of electron-withdrawing or electron-donating groups significantly affects the antimicrobial and anticancer efficacy of these compounds .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Electron-withdrawing groups (e.g., NO2)Increased activity against bacteria
Electron-donating groups (e.g., OMe)Enhanced anticancer effects

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes structural analogs of Compound A, highlighting differences in substituents, stereochemistry, and molecular properties:

Compound Name / ID Molecular Formula Key Substituents Stereochemistry Molecular Weight (g/mol) Source / Application
Compound A (Target) C₁₄H₁₉NO₇S - 2-Methyl thiazole
- 6,7-Diacetate
- 5-Acetoxymethyl
(3aR,5R,6R,7R,7aR) 345.366 Synthetic intermediate
GlcNAc Thiazoline C₈H₁₂N₂O₄S - 2-Methyl thiazole
- 6,7-Diol
- 5-Hydroxymethyl
(3aR,5R,6S,7R,7aR) 232.26 β-Hexosaminidase inhibitor (µM potency)
Thiamet-G C₉H₁₅N₃O₅S - 2-Ethylamino thiazole
- 6,7-Diol
- 5-Hydroxymethyl
(3aR,5R,6S,7R,7aR) 285.30 OGA inhibitor; enhances GlcNAcylation
Compound X (Oxazole Analog) C₁₆H₂₄NO₁₀ - 2-Methyl oxazole
- 6,7-Diacetate
- 5-Acetoxymethyl
(3aR,5R,6R,7R,7aR) 390.37 Diels-Alder bioconjugation reagent
Propyl-Substituted Analog C₁₀H₁₇NO₄S - 2-Propyl thiazole
- 6,7-Diol
- 5-Hydroxymethyl
(3aR,5R,6S,7R,7aR) 247.31 Synthetic intermediate


Key Observations :

  • Acetylation vs. Hydroxylation : Compound A’s acetylated 6,7-positions increase lipophilicity (logP ~1.2) compared to diol-containing analogs like Thiamet-G (logP ~-0.5), which may enhance cellular uptake .
  • Thiazole vs.
  • Substituent Effects: The 2-methyl group in Compound A reduces steric hindrance compared to Thiamet-G’s 2-ethylamino group, possibly influencing selectivity for glycosidases .
Compound A vs. Thiamet-G
  • Thiamet-G : Inhibits O-GlcNAcase (OGA), elevating O-GlcNAc levels and reducing tau phosphorylation in neurodegenerative models . Its 5-hydroxymethyl and 6,7-diol groups are critical for hydrogen bonding with OGA’s active site .
  • Compound A : The acetylated 5,6,7-positions likely block interactions with OGA, redirecting activity toward β-hexosaminidase inhibition. Acetylation may also confer metabolic stability, prolonging half-life in vivo compared to Thiamet-G .
GlcNAc Thiazoline
  • A non-acetylated analog of Compound A with 5-hydroxymethyl and 6,7-diol groups. It inhibits β-hexosaminidase at µM concentrations, whereas GalNAc thiazoline (a related analog) acts at nM levels, highlighting the importance of the thiazole ring’s substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Ar,5r,6r,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate
Reactant of Route 2
Reactant of Route 2
(3Ar,5r,6r,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate

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